(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
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Description
Scientific Research Applications
Synthetic Methods and Intermediates : Research on compounds with similar structures, such as enamides and bromophenyl derivatives, focuses on developing practical synthetic methods. For instance, the practical synthesis of an orally active CCR5 antagonist highlights the utility of bromophenyl compounds in synthesizing complex molecules with potential therapeutic uses (Ikemoto et al., 2005). Similarly, the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, starting from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, showcase the versatility of such compounds in medicinal chemistry (Gad-Elkareem et al., 2011).
Molecular Interactions and Crystal Packing : Studies on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates explore nonhydrogen bonding interactions (N⋯π and O⋯π interactions) in crystal packing, providing insights into the structural characteristics that may influence the physical properties and reactivity of related compounds (Zhang et al., 2011).
Molecular Imprinting : The development of molecularly imprinted polymers (MIPs) using N-(2-arylethyl)-2-methylprop-2-enamides as functionalized templates exemplifies the application of such compounds in creating selective adsorption materials. These MIPs show high affinity towards specific biomolecules, demonstrating the potential of bromophenyl enamides in sensor technology and selective adsorption processes (Sobiech et al., 2022).
Properties
IUPAC Name |
(E)-N-[1-(4-bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O2/c1-14-11-18(16(3)25(14)9-10-27-4)12-19(13-23)21(26)24-15(2)17-5-7-20(22)8-6-17/h5-8,11-12,15H,9-10H2,1-4H3,(H,24,26)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDRFXMGDQBTEL-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC(C)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)NC(C)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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